N-{[4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]methyl}-N-phenylamine
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Overview
Description
N-{[4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]methyl}-N-phenylamine is a complex organic compound characterized by its unique triazacyclopenta[cd]azulene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]methyl}-N-phenylamine typically involves multi-step organic reactions. The initial step often includes the formation of the triazacyclopenta[cd]azulene core, followed by the introduction of the chlorophenyl and phenylamine groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]methyl}-N-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-{[4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]methyl}-N-phenylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-{[4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]methyl}-N-phenylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares a similar phenyl group but differs in its core structure.
Interhalogen Compounds: Contains halogen atoms and exhibits unique reactivity.
Uniqueness
N-{[4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]methyl}-N-phenylamine is unique due to its triazacyclopenta[cd]azulene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H21ClN4 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[[6-(4-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]aniline |
InChI |
InChI=1S/C22H21ClN4/c23-17-11-9-16(10-12-17)20-15-27-22-19(20)8-4-5-13-26(22)21(25-27)14-24-18-6-2-1-3-7-18/h1-3,6-7,9-12,15,24H,4-5,8,13-14H2 |
InChI Key |
ZLEQWWJHTMCDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=C(C=C4)Cl)CNC5=CC=CC=C5 |
Origin of Product |
United States |
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